molecular formula C10H14N2O B3308516 2-Amino-N-(3-methyl-benzyl)-acetamide CAS No. 938336-81-3

2-Amino-N-(3-methyl-benzyl)-acetamide

Cat. No.: B3308516
CAS No.: 938336-81-3
M. Wt: 178.23 g/mol
InChI Key: KVUWRWQMXLSQHK-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methyl-benzyl)-acetamide is a chemical compound intended for research and experimental purposes exclusively. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Compounds within the N-benzylacetamide family are of significant interest in medicinal chemistry and drug discovery. Research indicates that propanamide and acetamide derivatives serve as valuable scaffolds in the development of pharmaceutical agents, with studies exploring their potential as anticonvulsants through quantitative structure-activity relationship (QSAR) models and their interaction with biological targets like γ-aminobutyrate aminotransferase (GABA-AT) . Furthermore, the N-benzylacetamide structure is a key intermediate in synthetic organic chemistry, utilized in the construction of more complex molecules, including hybrids with privileged structures like benzimidazole and 1,2,3-triazole for investigating biological activity . Researchers value this family of compounds for its utility in method development, such as in Prior Amine Capture strategies and anodic substitution reactions, which enable functionalization at specific molecular sites . The structural features of this acetamide derivative make it a versatile building block for chemical synthesis and a candidate for exploring new chemical space in various research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(3-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-3-2-4-9(5-8)7-12-10(13)6-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUWRWQMXLSQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methyl-benzyl)-acetamide typically involves the reaction of 3-methylbenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-Methylbenzylamine is reacted with acetic anhydride in the presence of a base such as pyridine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-methyl-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a versatile building block in the synthesis of more complex organic molecules, allowing chemists to create derivatives with enhanced properties or functions.
  • Reactivity Studies: It can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of nitroso or nitro derivatives and substituted benzyl derivatives.

Biology

  • Biological Activity: Research has indicated that 2-Amino-N-(3-methyl-benzyl)-acetamide may exhibit biological activity, particularly in modulating enzyme functions and interacting with biomolecules. Its mechanism of action involves binding to specific molecular targets, which can lead to various biological effects.
  • Potential Therapeutic Uses: Studies suggest its potential as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

  • Drug Development: The compound is being explored for its therapeutic properties, particularly in treating conditions such as cancer and infections. Its structural characteristics allow it to interact with biological targets effectively.
  • Case Studies: Recent research has highlighted its role in developing selective inhibitors for prostate cancer therapeutics, showcasing its potential in oncology.

Industry

  • Material Science: this compound is utilized in developing new materials and chemical processes, contributing to advancements in polymer chemistry and materials engineering.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methyl-benzyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-amino-N-(3-methyl-benzyl)-acetamide, highlighting substituent variations, molecular properties, and applications:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₁H₁₆N₂O 3-methylbenzyl, free α-amino group Research chemical; potential intermediate in drug synthesis
Midodrine Hydrochloride C₁₂H₁₈N₂O₄·HCl β-hydroxy-2,5-dimethoxyphenethyl Vasopressor (ProAmatine®); treats orthostatic hypotension
Glycinexylidide (2-Amino-N-(2,6-dimethylphenyl)acetamide) C₁₀H₁₄N₂O 2,6-dimethylphenyl Metabolite of lidocaine; local anesthetic properties
N-Benzyl-N-(furan-2-ylmethyl)acetamide C₁₄H₁₅NO₂ Benzyl, furan-2-ylmethyl High-yield synthesis (≥93% via acylation); model for tertiary amide reactivity studies
2-Amino-N-(4-methyl-thiazol-2-yl)-acetamide C₆H₉N₃OS 4-methylthiazol-2-yl Heterocyclic substituent; potential antimicrobial or kinase inhibitor scaffold
2-Amino-N-(arylsulfinyl)-acetamide Variable Arylsulfinyl group Bacterial aminoacyl-tRNA synthetase inhibitors; antibacterial drug candidates

Key Comparative Findings

Substituent Effects on Bioactivity
  • Aromatic vs. Heterocyclic Groups :
    • The 3-methylbenzyl group in the target compound enhances lipophilicity compared to heterocyclic substituents (e.g., 4-methylthiazole in ), which may influence membrane permeability in drug design.
    • Midodrine Hydrochloride ’s dimethoxyphenethyl group introduces vasoconstrictive activity via α-adrenergic receptor agonism, a property absent in the target compound .
Pharmacological Potential
  • Glycinexylidide ’s 2,6-dimethylphenyl group mimics lidocaine’s anesthetic pharmacophore, highlighting how substituent position (ortho vs. para) dictates biological activity .
  • Arylsulfinyl derivatives () demonstrate targeted enzyme inhibition, suggesting that electron-withdrawing groups (e.g., sulfinyl) enhance binding to bacterial tRNA synthetases.

Challenges and Opportunities

  • Unmet Potential: Unlike N-(3-acetyl-2-thienyl)acetamides (), which serve as intermediates for advanced thiophene chemistry, the target compound’s applications remain underexplored, warranting further investigation into its reactivity and bioactivity.

Biological Activity

2-Amino-N-(3-methyl-benzyl)-acetamide, also known by its CAS number 938336-81-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.24 g/mol

The structure features an amine group, a benzyl moiety, and an acetamide functional group, which contribute to its reactivity and biological interactions.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Biological Activity Studies

Recent studies have explored the biological activities of various derivatives of benzylamine compounds similar to this compound. These studies provide insights into the potential efficacy and safety profile of this compound.

Case Studies:

  • Anticancer Activity : Research indicates that related benzylamine derivatives have shown promising activity against prostate cancer cells. Selective inhibitors designed from benzylamine frameworks demonstrated IC50 values in the low nanomolar range (e.g., 75 nM), suggesting strong anticancer potential .
  • Antimicrobial Properties : Compounds structurally related to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial.

Compound NameIC50 (nM)Biological Activity
This compoundTBDPotential anticancer and antimicrobial
N-(2-(4-chlorophenoxy)phenyl)acetamide75Prostate cancer inhibitor
N-(4-fluorophenyl)acetamideTBDAntimicrobial activity

Note: TBD = To Be Determined.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Amino-N-(3-methyl-benzyl)-acetamide, and how do they influence its chemical reactivity?

  • Methodological Answer : The compound contains an acetamide backbone with a 3-methylbenzyl substituent and an amino group. The electron-donating methyl group on the benzyl ring may enhance aromatic stability, while the amino group enables nucleophilic reactions (e.g., acylations). The amide bond’s rigidity affects conformational flexibility, influencing interactions with biological targets. Structural analogs in highlight the importance of substituent positioning on reactivity .

Q. What synthetic routes are recommended for preparing this compound in academic settings?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Condensation of 3-methylbenzylamine with a protected amino-acetic acid derivative.
  • Step 2 : Deprotection under acidic/basic conditions to yield the free amino group.
    Key conditions include anhydrous solvents (e.g., THF), catalysts like EDCI/HOBt for amide coupling, and controlled temperatures (0–25°C) to minimize side reactions. details similar protocols for acetamide derivatives, emphasizing purity control via recrystallization .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms structural integrity (e.g., δ 2.3 ppm for methyl groups, δ 7.2–7.4 ppm for aromatic protons).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 207).
  • HPLC : Assesses purity (>95% required for biological assays). underscores HPLC methods for detecting related substances .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification.
  • Catalyst Screening : Test coupling agents like DCC or PyBOP for efficiency.
  • Temperature Gradients : Use gradual heating (e.g., 40°C → 70°C) to prevent decomposition.
    highlights proprietary reaction conditions for analogous compounds, suggesting iterative optimization via Design of Experiments (DoE) .

Q. What strategies address contradictory bioactivity data across studies involving this compound?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM).
  • Batch Purity Analysis : Use LC-MS to rule out impurities ().
  • Target-Specific Assays : Compare activity against related enzymes/receptors (e.g., kinases vs. GPCRs). notes variability in biological mechanisms due to structural flexibility .

Q. How does this compound interact with biological targets at the molecular level?

  • Methodological Answer :

  • Computational Docking : Use tools like AutoDock Vina to predict binding modes to targets (e.g., bacterial aminoacyl-tRNA synthetase, per ).
  • In Vitro Binding Assays : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity. demonstrates hydrogen bonding (N–H···O) and π-π stacking as key interactions in analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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